molecular formula C25H23N3O2 B063920 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine CAS No. 185346-20-7

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine

Cat. No. B063920
M. Wt: 397.5 g/mol
InChI Key: WAQJMWVRZVOTCH-ZCVTWQBDSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-2,6-bis(oxazoline) compounds involves strategic reactions that lay the groundwork for further modifications and applications in catalysis. Desimoni et al. (2005) synthesized a new pyridine-2,6-bis(oxazoline) through the reaction of (1S,2S)-2-amino-1-phenylpropane-1,3-diol with dimethyl pyridine-2,6-dicarboximidate, followed by protection of the 4'-CH2OH group. This method opens avenues for developing efficient and flexible catalysts for enantioselective reactions (Desimoni et al., 2005).

Molecular Structure Analysis

The molecular structure of pyridine-2,6-bis(oxazoline) derivatives is central to their reactivity and application in catalysis. The stereochemistry and the nature of substituents significantly influence their catalytic properties and the enantioselectivity of reactions they are involved in. Structural analysis and modification have led to the development of catalysts that exhibit very good enantioselectivity in various reactions (Desimoni et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving pyridine-2,6-bis(oxazoline) compounds are diverse and span across different fields, including catalysis and organic synthesis. For instance, these compounds have been used as ligands in metal-catalyzed reactions, demonstrating their versatility and efficiency in promoting enantioselective reactions. Their ability to coordinate with different metals and induce high enantioselectivity in reactions highlights their significant potential in asymmetric catalysis (Desimoni et al., 2005).

Scientific Research Applications

Catalysts for Enantioselective Reactions

A novel pyridine-2,6-bis(oxazoline) compound has been synthesized and applied as an efficient and flexible catalyst in lanthanide-based enantioselective reactions with 3-alkenoyl-2-oxazolidinones. This catalyst has shown very good enantioselectivity (ee>90%) in various reactions such as the Diels-Alder reaction, 1,3-dipolar cycloaddition, and the Mukaiyama-Michael reaction. Interestingly, the opposite enantiomers of reaction products can be easily obtained by simply changing the lanthanide cation used in the reaction, demonstrating the catalyst's versatility in controlling enantioselectivity (Desimoni et al., 2005).

Recyclable Ligand for Copper-Catalyzed Reactions

Poly(ethylene glycol)-supported chiral pyridine-2,6-bis(oxazoline) has been developed as a recyclable ligand for CuI-catalyzed enantioselective direct addition of terminal alkynes to imines. This innovative approach not only enhances the reaction's efficiency but also allows for the ligand's recycling in at least three cycles, demonstrating its potential for sustainable chemical synthesis processes (Tarasenko & Beletskaya, 2016).

Applications in Polymerization

A bis(oxazolinyl)pyridine chromium(III) complex has been synthesized and shown to catalyze ethylene homopolymerization and ethylene/1-hexene copolymerization effectively in the presence of MAO. This research highlights the potential use of this class of compounds in developing new polymerization catalysts, providing a pathway towards innovative materials with tailored properties (Esteruelas et al., 2002).

Synthesis of Functionalized Compounds

Functionalized pyridine-2,6-bis(imidazolines) have been synthesized through a ring transformation of 4-(aminomethyl)oxazoline derivatives. This methodology allows for the preparation of compounds with potential applications in medicinal chemistry and material science, showcasing the versatility of pyridine-2,6-bis(oxazoline) derivatives in synthetic organic chemistry (Schulz & Christoffers, 2013).

Chiral Ligands in Asymmetric Catalysis

Pyridine-2,6-bis(oxazoline)-based ligands have been employed as chiral ligands in asymmetric catalysis, demonstrating their effectiveness in a range of metal-catalyzed reactions. This includes their use in the preparation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for the synthesis of drugs with specific desired activities (Ward & Gade, 2012).

properties

IUPAC Name

(4S,5S)-4-methyl-2-[6-[(4S,5S)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-5-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-16-22(18-10-5-3-6-11-18)29-24(26-16)20-14-9-15-21(28-20)25-27-17(2)23(30-25)19-12-7-4-8-13-19/h3-17,22-23H,1-2H3/t16-,17-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQJMWVRZVOTCH-ZCVTWQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine

CAS RN

185346-20-7
Record name 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
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